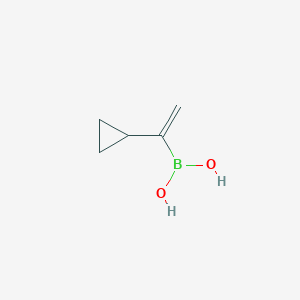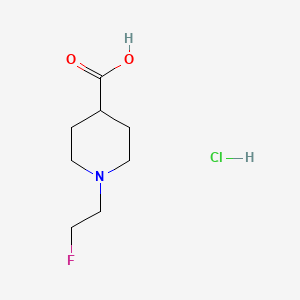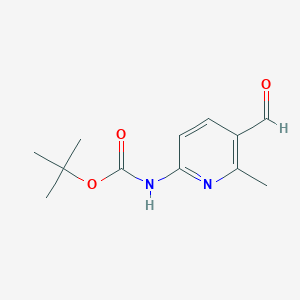![molecular formula C16H10N2O2S B13459058 4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid](/img/structure/B13459058.png)
4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-7-thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-7-thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective methods. Industrial production also focuses on minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research investigates its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .
類似化合物との比較
Similar Compounds
- 10-fluoro-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
- 4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene-3-carbaldehyde
- ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate
Uniqueness
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties. Its tricyclic core and the presence of both phenyl and carboxylic acid groups make it distinct from similar compounds .
特性
分子式 |
C16H10N2O2S |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
2-phenylimidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C16H10N2O2S/c19-15(20)11-6-7-14-13(8-11)18-9-12(17-16(18)21-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
InChIキー |
QJLKZCSWHFLITK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C4=C(C=CC(=C4)C(=O)O)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
amine hydrochloride](/img/structure/B13458984.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)

![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)





